molecular formula C5H7Cl2NO2S B1662186 (E)-S-(1,2-Dichloroethenyl)-L-cysteine CAS No. 13419-46-0

(E)-S-(1,2-Dichloroethenyl)-L-cysteine

Cat. No.: B1662186
CAS No.: 13419-46-0
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-RJRFIUFISA-N
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Description

(E)-S-(1,2-Dichloroethenyl)-L-cysteine is an organochlorine compound that features a dichloroethenyl group attached to the sulfur atom of L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-(1,2-Dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with (E)-1,2-dichloroethene under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-S-(1,2-Dichloroethenyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or dechlorinated product.

    Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(E)-S-(1,2-Dichloroethenyl)-L-cysteine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nucleophilic substitution reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-S-(1,2-Dichloroethenyl)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The dichloroethenyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethene: An isomeric form of the compound with similar chemical properties but different biological activities.

    1,2-Dichloroethane: Another chlorinated compound with distinct chemical and biological properties.

    L-Cysteine Derivatives: Other derivatives of L-cysteine with different substituents on the sulfur atom.

Uniqueness

(E)-S-(1,2-Dichloroethenyl)-L-cysteine is unique due to the presence of the dichloroethenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCWJOTSJIPQ-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)S/C(=C\Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13419-46-0
Record name Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-S-(1,2-Dichloroethenyl)-L-cysteine
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(E)-S-(1,2-Dichloroethenyl)-L-cysteine
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